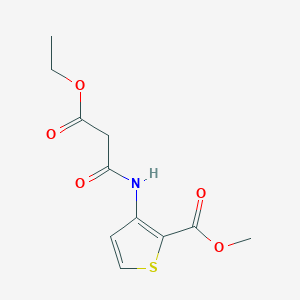

methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate

Overview

Description

“Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

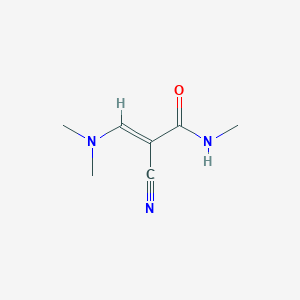

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, 3-Methoxythieno[3,4-b]thiophene-2-carboxylate could further undergo bromination in the presence of NBS in DMF to yield a compound with 60% yield .Scientific Research Applications

Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate has a wide range of applications in scientific research. It has been studied for its potential use in drug delivery, cancer therapy, and gene therapy. This compound has also been studied for its ability to act as a chelating agent in metal-catalyzed reactions. Additionally, this compound has been used as a precursor for the synthesis of other organic compounds, such as thiophene-3-carboxamides.

Mechanism of Action

Target of Action

Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Other thiophene derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been shown to interact with various biochemical pathways, leading to a range of effects .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

Other thiophene derivatives have been shown to have a range of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Advantages and Limitations for Lab Experiments

Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its ability to act as a chelating agent, which makes it useful for metal-catalyzed reactions. Additionally, this compound is relatively inexpensive and can be easily synthesized from readily available starting materials. However, this compound is not water-soluble and has a low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate in scientific research. One potential application is the use of this compound as a drug delivery agent. Additionally, this compound could be used to develop new catalysts for chemical reactions. Finally, this compound could be used to study the effects of antioxidants on human physiology and to develop new treatments for diseases such as cancer.

properties

IUPAC Name |

methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-3-17-9(14)6-8(13)12-7-4-5-18-10(7)11(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCSMUFZKQUERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

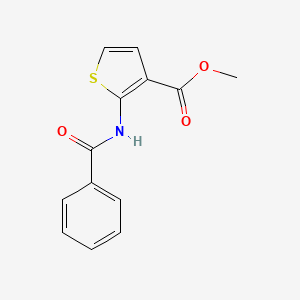

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6574081.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B6574087.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate](/img/structure/B6574095.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate](/img/structure/B6574103.png)

![N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6574111.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B6574118.png)

![2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6574131.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine](/img/structure/B6574142.png)

![1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6574147.png)

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B6574152.png)

![1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6574166.png)